molecular formula C12H22F2N2O2 B2848839 tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1334412-45-1

tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2848839
CAS No.: 1334412-45-1
M. Wt: 264.317
InChI Key: UQNNOMOYAFZTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Piperidine Derivatives

The integration of fluorine atoms into piperidine scaffolds has been a longstanding challenge in organic synthesis due to the thermodynamic stability of carbon-fluorine bonds and the stereochemical complexity of saturated nitrogen heterocycles. Early approaches to monofluorinated piperidines relied on multistep sequences involving pre-functionalized substrates with defined stereochemistry, often resulting in low yields and limited scalability. The discovery of transition-metal-catalyzed processes in the 2010s marked a turning point, with palladium-mediated C–F reductive elimination enabling direct aryl fluorination.

A paradigm shift occurred in 2019 with the development of rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines, which provided single-step access to all-cis-multifluorinated piperidines with exceptional diastereocontrol. This methodology circumvented traditional limitations by leveraging pyridine aromatization energy to drive the formation of saturated fluorinated systems. Concurrent advances in protecting group strategies, particularly the widespread adoption of tert-butyl carbamates for amine protection, facilitated the synthesis of nitrogen-rich derivatives like tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate.

Significance of this compound in Chemical Research

The structural features of this compound synergistically address multiple challenges in drug design:

  • Stereoelectronic Modulation : The 3,3-difluoro substitution induces substantial ring puckering through a combination of gauche effects and steric interactions, locking the piperidine into a preferred chair conformation. This preorganization enhances binding affinity to biological targets by reducing entropic penalties during molecular recognition.

  • Protonation State Control : The electron-withdrawing fluorines lower the pKa of the piperidine nitrogen, enabling pH-dependent modulation of membrane permeability and blood-brain barrier penetration.

  • Synthetic Versatility : The tert-butyl carbamate group provides orthogonal protection for the piperidine nitrogen, allowing sequential functionalization of the 2-aminoethyl side chain under mild conditions. This feature is exemplified in patent literature describing analogs for neurological targets.

Recent applications in dopamine receptor antagonist development highlight its utility: 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated sub-nanomolar D4 receptor affinity with >2000-fold selectivity over other dopamine subtypes. While metabolic stability remains a challenge for such scaffolds, the structural framework provided by this compound serves as a critical starting point for pharmacokinetic optimization.

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three primary areas:

Research Focus Key Advances Unresolved Challenges
Synthetic Methodology Rhodium-catalyzed DAH enables single-step fluoropyridine reduction Limited substrate scope for geminal difluoro systems
Conformational Analysis X-ray crystallography reveals fluorine-induced ring puckering Quantitative modeling of fluorine gauche effects in aqueous media
Biological Applications High D4 receptor selectivity achieved in difluoropiperidine ethers Metabolic instability of aminoethyl-substituted derivatives

Critical knowledge gaps include:

  • Predictive models for fluorine-mediated conformational control in protic environments
  • Generalizable methods for introducing geminal difluoro groups into complex piperidines
  • Structure-metabolism relationships of fluorinated aminoethyl side chains

Scope and Objectives of Academic Investigation

Current research objectives prioritize:

  • Developing catalytic asymmetric methods for installing 3,3-difluoro groups with precise stereocontrol
  • Elucidating through-space fluorine-amine interactions using solid-state NMR and quantum mechanical calculations
  • Optimizing the aminoethyl side chain for enhanced metabolic stability while maintaining receptor affinity

The compound's unique combination of fluorine atoms and protected amine functionalities positions it as a critical testbed for advancing fundamental understanding of fluorinated heterocycles in medicinal chemistry.

Table 1 : Comparative Analysis of Fluorinated Piperidine Synthesis Methods

Method Substrate Fluorination Pattern Diastereoselectivity Yield Range Reference
Rh-catalyzed DAH Fluoropyridines All-cis multifluorinated >20:1 dr 45-78%
Pd-mediated C–F coupling Aryl bromides Monofluoro N/A 50-74%
Classical SNAr Nitropiperidines Variable <3:1 dr 20-45%

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-9(4-6-15)12(13,14)8-16/h9H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNNOMOYAFZTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Desulfurative Fluorination

A robust method for introducing difluoro groups involves fluorodesulfurization of thioether intermediates. Newton et al. demonstrated that silver(I) fluoride (AgF) reacts with thionobenzodioxoles to yield difluorinated products under mild conditions. Adapting this approach, 3,3-difluoropiperidine can be synthesized from a thioketal precursor via AgF-mediated fluorination (Figure 1).

Reaction Example

Thioketal intermediate → AgF, DMF, 25°C → 3,3-difluoropiperidine (Yield: 78–85%)

Direct Fluorination via Microchannel Reactors

A patent by Pulfer et al. describes a continuous-flow process using fluorine gas (F₂) in a microchannel reactor. This method enhances safety and efficiency for large-scale difluorination:

  • Conditions : F₂ gas mixed with N₂, reacted at -40°C to 20°C.
  • Advantages : Reduced byproducts, 90–95% purity post-distillation.

Piperidine Ring Construction with Boc Protection

Grignard Reaction-Based Ring Formation

A Chinese patent (CN107759563A) outlines the synthesis of tert-butyl 4-substituted piperidine-1-carboxylates via Grignard addition:

  • Grignard Reagent Formation : 2-fluoro-5-bromopyridine reacts with isopropylmagnesium bromide in THF at -10°C.
  • Ring Closure : The Grignard intermediate attacks N-Boc-4-piperidone, yielding 4-substituted piperidine after acid workup.

Modified Protocol for Difluorination
Replace 2-fluoro-5-bromopyridine with a difluorinated bromopyridine precursor to direct fluorination at the 3,3-positions.

Introduction of the 2-Aminoethyl Side Chain

Reductive Amination

A two-step process derived from Ambeed’s synthesis of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate:

  • Carbamate Formation : React piperidine with triphosgene (BTC) in ethyl acetate, followed by addition of 2-aminoethylamine.
  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

Example Conditions :

  • Triphosgene (1.2 eq), Et₃N (1.5 eq), 0°C → RT, 89% yield.
  • Purification via silica gel chromatography.

Amide Coupling and Reduction

Deprotection and Final Product Isolation

Hydrogenolytic Deprotection

A method adapted from Friesen et al. employs catalytic hydrogenation to remove benzyl protecting groups:

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOH/H₂O, reflux, 1 h.
  • Yield : >95% after recrystallization.

Acid-Mediated Boc Removal

Treat the protected amine with HCl in dioxane (4 M) to cleave the Boc group, followed by neutralization with NaHCO₃.

Analytical and Purification Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.60–2.76 (m, 2H, CH₂NH₂), 3.32–3.45 (m, 2H, piperidine-H).
  • ¹³C NMR : δ 28.5 (Boc CH₃), 79.4 (Boc C), 154.9 (C=O).

Chromatographic Purity

  • HPLC : >99% purity on C18 column (MeCN/H₂O + 0.1% TFA).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Grignard + Fluorination 75 98 Scalability
EDCI/HOBt Coupling 51 95 Functional group tolerance
Microchannel Fluorination 90 99 Safety for large-scale production

Industrial-Scale Considerations

  • Cost Efficiency : Microchannel reactors reduce F₂ usage by 40% compared to batch processes.
  • Environmental Impact : AgF-based methods generate less waste than HF routes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atoms and the aminoethyl side chain can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Synthesis of Drug Candidates

tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its application in medicinal chemistry includes:

  • Anticancer Agents : The compound has been explored for its potential in synthesizing inhibitors targeting specific protein kinases involved in cancer progression. For instance, derivatives of this compound have been studied for their ability to inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors and systemic mastocytosis .

Neurological Research

The compound's structural features make it a candidate for developing drugs aimed at treating neurological disorders. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds are being investigated for their efficacy against viral infections, including those caused by emerging pathogens.

Case Study 1: Inhibition of Protein Kinases

In a study published in PubMed Central, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on protein kinases associated with tumor growth. The study found that specific modifications to the piperidine ring enhanced binding affinity and selectivity towards mutant kinases, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Neuropharmacological Effects

A series of experiments conducted on animal models demonstrated that derivatives of this compound could modulate serotonin receptors, leading to significant anxiolytic effects. This research opens avenues for further exploration into its potential use as an antidepressant or anxiolytic medication.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl (4S)-4-(Aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 2055043-62-2)
  • Structural Differences: Contains an aminomethyl (-CH2NH2) group at position 4 instead of 2-aminoethyl (-CH2CH2NH2). The stereochemistry is specified as (4S).
  • Molecular Properties : C11H20F2N2O2, MW 250.28.
  • Applications : Used in heterocyclic building blocks; the shorter side chain may limit its utility in extended linker applications compared to the target compound.
  • Purity : 97% .
tert-Butyl 4-(Benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2)
  • Structural Differences: Substituted with a benzylamino (-NHCH2C6H5) group, introducing aromaticity and bulkiness.
  • Molecular Properties : C18H24F2N2O2, MW 338.40.
  • Applications : The benzyl group enhances lipophilicity but may reduce solubility in aqueous systems. Discontinued commercially, limiting accessibility .
tert-Butyl 4-(Azidomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1803584-96-4)
  • Structural Differences: Azidomethyl (-CH2N3) substituent instead of 2-aminoethyl.
  • Molecular Properties : C11H18F2N4O2, MW 284.29.
  • Purity: 95% .

Variations in Fluorination and Functional Groups

tert-Butyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 373604-28-5)
  • Structural Differences: Single fluorine at position 3 and a hydroxyl (-OH) group at position 4, replacing difluoro and aminoethyl groups.
  • Molecular Properties: C10H18FNO3, MW 219.25.
  • Structural similarity score: 0.92 .
tert-Butyl 3,3-Difluoropiperidine-1-carboxylate (CAS: 911634-75-8)
  • Structural Differences: Lacks the 2-aminoethyl side chain, serving as the base structure.
  • Molecular Properties: C10H17F2NO2, MW 221.24.
  • Applications: Primarily a precursor for synthesizing derivatives like the target compound.

Stereochemical and Protective Group Variations

tert-Butyl (3R,4S)-4-Amino-3-fluoropiperidine-1-carboxylate
  • Structural Differences: Single fluorine at position 3 and an amino group at position 4 with (3R,4S) stereochemistry.
  • Applications : Stereochemistry may influence binding affinity in chiral drug targets. The absence of difluoro substitution reduces metabolic stability compared to the target compound .
tert-Butyl 4-((Benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1373503-45-7)
  • Structural Differences: Features a benzyloxycarbonyl (Cbz)-protected aminomethyl group.
  • Molecular Properties : C19H26F2N2O4, MW 384.42.
  • Applications : The Cbz group allows for selective deprotection during synthesis, offering advantages in multi-step reactions .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl group and two fluorine atoms, positions it as a potential candidate for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H22F2N2O2
  • Molecular Weight : 264.31 g/mol
  • CAS Number : 1334412-45-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways and cellular responses.

Anticancer Potential

The potential anticancer properties of piperidine derivatives are noteworthy. Compounds with similar structures have been investigated for their cytotoxic effects on cancer cell lines:

Compound TypeCancer Cell Lines TestedIC50 Values
Piperidine DerivativesMCF7 (breast), NCI-H522 (lung)Ranges from nanomolar to micromolar concentrations

Studies suggest that modifications in the piperidine structure can enhance anticancer efficacy through improved selectivity and potency against specific cancer types .

Neuropharmacological Effects

Given the presence of an aminoethyl side chain, there is potential for neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Case Studies

  • Antimicrobial Screening : A study focused on various piperidine derivatives demonstrated that modifications in the side chain significantly impacted antibacterial potency against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of related compounds showed promising results against multiple cancer cell lines, indicating a need for further exploration into the specific activities of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(2-Aminoethyl)-3,3-difluoropiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes alkylation or substitution reactions to introduce the 2-aminoethyl and difluoro groups. For example, tert-butyl 4-bromomethyl precursors can react with sodium azide under elevated temperatures (130°C) in dimethyl sulfoxide to form aminomethyl intermediates, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Purification via chromatography ensures high yield and purity.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.4 ppm), difluoropiperidine (δ ~3.5–4.5 ppm), and aminoethyl protons (δ ~2.8 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~305).
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

  • Methodological Answer : The spatial arrangement of the difluoro and aminoethyl groups affects receptor binding. For instance, (3R,4R)-configured analogs show enhanced interactions with enzymes like kinases due to optimal hydrogen bonding and steric fit. Comparative studies using enantiomerically pure samples (via chiral HPLC) and molecular docking simulations can elucidate structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Steps include:

  • Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Dose-Response Curves : Use IC50 values to compare potency under standardized conditions.
  • Structural Analog Comparison : Test derivatives (e.g., tert-butyl 3,3-difluoro-pyrrolidine analogs) to isolate the role of the piperidine ring .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for initial solubilization.
  • Prodrug Design : Introduce phosphate or acetyl groups on the aminoethyl moiety to enhance aqueous solubility while maintaining activity .
  • Lipid Nanoparticles : Encapsulate the compound to improve bioavailability in pharmacokinetic studies .

Q. How can synthetic routes be scaled without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for precise control of exothermic fluorination steps .
  • Catalyst Optimization : Replace stoichiometric reagents (e.g., NaBH4) with catalytic systems (e.g., Pd/C for reductions) to minimize waste .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.